2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine
Overview
Description
“2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine” is a chemical compound with the molecular formula C10H12BrNO2. It has a molecular weight of 258.115 g/mol . The compound is also known by other names such as 2-bromo-6-tetrahydropyran-4-yloxy pyridine, 2-bromo-6-oxan-4-yloxy pyridine, and 2-bromo-6-oxan-4-yl oxy pyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 2-(6-Bromohexyloxy)tetrahydro-2H-pyran can be synthesized by reacting 6-bromohexanol and pyridinium p-toluenesulfonate in anhydrous dichloromethane .Molecular Structure Analysis
The IUPAC name of the compound is 2-bromo-6-(oxan-4-yloxy)pyridine. The InChI key is VLEKIKTZHYMZEW-UHFFFAOYSA-N . The SMILES representation of the molecule is C1COCCC1OC2=NC(=CC=C2)Br .Scientific Research Applications
Synthesis and Complex Formation
- 2-Bromo-6-(tetrahydro-2H-pyran-4-yl)pyridine is involved in the formation of various metal complexes, as seen in studies like the synthesis of ruthenium(III) complexes (Omondi et al., 2018). Such complexes have been characterized and their reactivity explored, offering insights into their potential applications in areas like catalysis or materials science.
Photophysical and Photochemical Properties
- Research has been conducted on compounds like 2-(1H-pyrazol-5-yl)pyridines and their derivatives, which show photoreactions such as excited-state intramolecular proton transfer. These studies provide valuable information on the photophysical behaviors of these compounds, which could be relevant for the development of new optical materials or sensors (Vetokhina et al., 2012).
Catalytic Applications
- Some derivatives of this compound have been used to synthesize nickel(II) complexes, which were then employed as catalysts in reactions like ethylene oligomerization, demonstrating the potential of these compounds in industrial catalysis (Nyamato et al., 2016).
Spin-State Transitions and Material Science
- Studies on iron(II) complexes of derivatives of 2,6-bis(pyrazolyl)pyridines have revealed interesting thermal and light-induced spin-transitions. Such properties are crucial for the development of materials with applications in memory storage, sensors, and display technologies (Pritchard et al., 2009).
Biochemical Sensing and Biomedical Applications
- The synthesis of new ligands and metal complexes involving derivatives of this compound has led to developments in luminescent compounds for biological sensing. These compounds are useful in biomedical research, potentially enabling more sensitive and specific detection of biological molecules (Halcrow, 2005).
Safety and Hazards
The compound is known to cause serious eye irritation. It is harmful if inhaled, causes skin irritation, may cause respiratory irritation, is harmful in contact with skin, and is harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection. If swallowed or inhaled, it is advised to call a poison center or doctor .
properties
IUPAC Name |
2-bromo-6-(oxan-4-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-10-3-1-2-9(12-10)8-4-6-13-7-5-8/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAMZUWDXLBSMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.